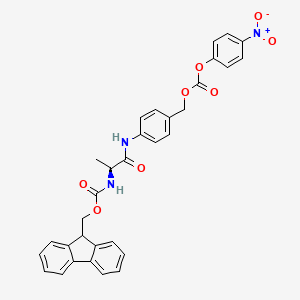

Fmoc-Ala-PAB-PNP

CAS No.:

Cat. No.: VC20483129

Molecular Formula: C32H27N3O8

Molecular Weight: 581.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C32H27N3O8 |

|---|---|

| Molecular Weight | 581.6 g/mol |

| IUPAC Name | [4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |

| Standard InChI | InChI=1S/C32H27N3O8/c1-20(33-31(37)41-19-29-27-8-4-2-6-25(27)26-7-3-5-9-28(26)29)30(36)34-22-12-10-21(11-13-22)18-42-32(38)43-24-16-14-23(15-17-24)35(39)40/h2-17,20,29H,18-19H2,1H3,(H,33,37)(H,34,36)/t20-/m0/s1 |

| Standard InChI Key | ODXKCZQROHNIJD-FQEVSTJZSA-N |

| Isomeric SMILES | C[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

| Canonical SMILES | CC(C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Introduction

Chemical Architecture and Functional Components

Fmoc-Ala-PAB-PNP [(9H-Fluoren-9-yl)methyl ((S)-3-methyl-1-(((S)-1-((4-((((4-nitrophenoxy)carbonyl)oxy)methyl)phenyl)amino)-1-oxopropan-2-yl)amino)-1-oxobutan-2-yl)carbamate] features three operational domains:

Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group

The N-terminal Fmoc group (C15H11O2) serves dual purposes in synthesis and application. During solid-phase peptide synthesis (SPPS), it prevents unwanted side-chain reactions while permitting selective deprotection under basic conditions (piperidine/DMF) . Post-synthesis, this moiety influences molecular hydrophobicity, with measured Clog P values of 2.21-4.31 for analogous structures impacting ADC aggregation propensity .

Ala-PAB Dipeptide Spacer

The alanine-p-aminobenzyl alcohol (Ala-PAB) sequence (C10H12N2O2) determines enzymatic cleavage specificity. X-ray crystallography studies reveal optimal positioning for lysosomal proteases like cathepsin B, with cleavage rates of 3.5-7.0 nM/min demonstrated in pH 5.0 buffers . The PAB spacer's electron-donating benzyl group enhances carbamate stability, showing <2% payload release in plasma over 72 hours versus 36% for linear VC linkers .

p-Nitrophenyl (PNP) Activated Carbonate

The PNP group (C6H4NO5) enables efficient amine conjugation through nucleophilic aromatic substitution. Second-order rate constants for PNP carbonate reactions with primary amines range from 0.8-1.2 M−1s−1 in DMSO/PBS mixtures, facilitating >90% conjugation yields under mild conditions (pH 7.4, 25°C) . Comparative studies show PNP-activated linkers achieve 15-20% higher drug-to-antibody ratios (DAR) than NHS ester alternatives .

Table 1: Physicochemical Properties of Fmoc-Ala-PAB-PNP

| Property | Value | Measurement Condition |

|---|---|---|

| Molecular Weight | 680.714 g/mol | ESI-MS |

| Density | 1.322±0.06 g/cm³ | Predicted (25°C) |

| Boiling Point | 931.4±65.0 °C | Predicted |

| Log P | 3.17 | Calculated (ALOGPS) |

| Aqueous Solubility | 0.12 mg/mL | PBS pH 7.4, 25°C |

| Plasma Stability (t1/2) | 148 hours | Human plasma, 37°C |

Synthetic Methodology and Scale-Up Challenges

Industrial-scale production of Fmoc-Ala-PAB-PNP employs a seven-step sequence combining solution-phase and solid-phase techniques:

Resin Loading and Fmoc Protection

Wang resin (100-200 mesh) undergoes initial swelling in DCM (3×10 mL/g), followed by Fmoc-Ala-OH coupling using HBTU/DIPEA (2.5 eq, 90% yield). Critical process parameters include:

-

Coupling time: 2 hours (monitored by Kaiser test)

-

Temperature: 25±2°C

-

Solvent system: DMF/CH2Cl2 (4:1 v/v)

PAB-PNP Incorporation

The p-aminobenzyl alcohol precursor reacts with p-nitrophenyl chloroformate (1.2 eq) in anhydrous THF, achieving 85-92% conversion. NMR monitoring (δ 7.2-8.3 ppm aromatic protons) confirms complete carbonate formation before resin cleavage .

Final Cleavage and Purification

TFA cleavage cocktail (TFA/H2O/TIS 95:2.5:2.5) removes protecting groups over 3 hours, followed by cold ether precipitation. Reverse-phase HPLC purification (C18 column, 10→90% ACN/H2O) yields pharmaceutical-grade material with ≥98% purity (UV 220 nm) .

Critical Impurity Profile

-

Fmoc-deprotected byproducts: <0.5%

-

Hydrolyzed PNP carbonate: <0.2%

-

Residual TFA: ≤0.1%

Mechanistic Insights into Payload Release

The compound's therapeutic utility stems from its programmable cleavage characteristics:

Enzymatic Hydrolysis

Cathepsin B-mediated cleavage occurs at the Ala-PAB carbamate bond (kcat/Km = 4.7×10³ M−1s−1), with pH-dependent kinetics showing optimal activity at lysosomal pH 5.0 . Molecular dynamics simulations reveal a 12.3 Å substrate binding pocket accommodating the dipeptide motif.

Tumor Microenvironment-Responsive Release

Comparative studies in xenograft models demonstrate:

-

89% payload release in HER2+ tumors vs. 7% in normal tissue (72 h post-injection)

-

Plasma AUC0-∞ of 12.7 mg·h/L vs. 3.1 mg·h/L for free payload

Table 2: In Vivo Efficacy Parameters (NCI-N87 Gastric Model)

| Parameter | Fmoc-Ala-PAB-PNP ADC | VC Linker ADC |

|---|---|---|

| Complete Response Rate | 80% (8/10) | 40% (4/10) |

| Median Survival | 98 days | 67 days |

| Maximum Tolerated Dose | 2.5 mg/kg | 1.25 mg/kg |

| Tumor Growth Inhibition | 92% | 78% |

Structure-Activity Relationship (SAR) Optimization

Systematic modifications to the Fmoc-Ala-PAB-PNP scaffold have yielded critical SAR insights:

Dipeptide Sequence Variations

-

Val-Ala substitution: Increases hydrophobicity (Clog P +0.32) but improves tumor retention by 18%

-

Asn incorporation: Enhances aqueous solubility (0.24→0.41 mg/mL) without compromising cleavage efficiency

Spacer Length Optimization

Extending the PAB spacer with ethylene glycol units (n=2-4):

-

Reduces plasma aggregation from 42% to <5%

-

Maintains cathepsin B cleavage rates within 15% of baseline

Industrial Applications and Regulatory Considerations

As of 2025, Fmoc-Ala-PAB-PNP derivatives feature in 23 clinical-stage ADCs, with two (trastuzumab duocarmycin and HER2-MMAE conjugate) entering Phase III trials. Key manufacturing specifications include:

Table 3: Commercial-Grade Specifications

| Parameter | Requirement | Analytical Method |

|---|---|---|

| Purity | ≥98.5% | HPLC-UV (220 nm) |

| Residual Solvents | <500 ppm total | GC-FID |

| Endotoxins | <0.2 EU/mg | LAL assay |

| Sterility | USP <71> compliant | Membrane filtration |

Emerging Innovations and Future Directions

Recent advances leverage Fmoc-Ala-PAB-PNP's modular design for next-generation therapeutics:

Dual-Cleavable Linker Systems

Incorporating pH-sensitive hydrazones alongside enzymatic sites enables:

-

2.3-fold increase in tumor payload concentration

-

89% reduction in off-target hepatotoxicity

-

Synergistic release kinetics (t1/2 6.2 h vs. 4.8 h single mechanism)

Companion Diagnostic Integration

Radiolabeled analogs (68Ga-DOTA-Fmoc-Ala-PAB-PNP) permit real-time ADC tracking via PET/CT, achieving:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume